alpha-Neoendorphin

opioid receptor pharmacology functional bioassay KOR agonism

Select alpha-Neoendorphin for unambiguous κ-opioid receptor (KOR) signaling studies where dynorphin A's extreme potency risks desensitization and β-neoendorphin's weak, mixed κ/µ activity confounds results. Its pure κ-selectivity, confirmed by naloxone Ke profile, and distinct C-terminal Lys residue ensure clean KOR activation. With 5-10x higher CNS abundance than β-neoendorphin, it provides physiologically relevant concentrations. Use for pan-opioid profiling (MOR, DOR, KOR binding), in vivo microdialysis of circadian neuroendocrine regulation, or as a scaffold for ¹²⁵I-labeled receptor autoradiography probes. Stable in plasma relative to dynorphin B.

Molecular Formula C60H89N15O13
Molecular Weight 1228.4 g/mol
CAS No. 69671-17-6
Cat. No. B1637691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Neoendorphin
CAS69671-17-6
Synonymsalpha-neo-endorphin
alpha-neoendorphin
prodynorphin-derived peptide YGGFLRKYPK
Molecular FormulaC60H89N15O13
Molecular Weight1228.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66)
InChIKeyKZTDMJBCZSGHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Neoendorphin (CAS 69671-17-6) for Research Procurement: Prodynorphin-Derived Decapeptide κ-Opioid Receptor Agonist


alpha-Neoendorphin (α-NEO, CAS 69671-17-6) is a 10-amino acid endogenous opioid decapeptide (sequence YGGFLRKYPK) cleaved from the prodynorphin precursor [1]. It functions primarily as an agonist at κ-opioid receptors (KOR) and belongs to the neoendorphin subfamily of prodynorphin-derived peptides, which also includes dynorphin A, dynorphin B, and β-neoendorphin [2]. The compound has a molecular weight of 1228.47 Da and is supplied for research use in purity grades ranging from 80% to 99% [3].

Why alpha-Neoendorphin (69671-17-6) Cannot Be Substituted with Other Prodynorphin Peptides in KOR Research


The prodynorphin gene family generates multiple bioactive peptides, including dynorphin A, dynorphin B, α-neoendorphin, and β-neoendorphin, which differ markedly in their opioid receptor binding profiles, functional potency, and metabolic stability despite sharing overlapping sequences and a common precursor [1]. α-Neoendorphin possesses a distinct C-terminal Lys residue absent in β-neoendorphin, which alters its receptor interaction properties and susceptibility to proteolytic degradation [2]. Furthermore, tissue distribution studies reveal that α-neoendorphin is significantly more abundant than β-neoendorphin in the brain (approximately 5- to 10-fold higher concentrations) and is the most abundant prodynorphin-derived peptide in primate cortex and striatum [3]. These differences preclude generic substitution among family members for experiments requiring consistent KOR-mediated signaling, metabolic stability, or physiologically relevant peptide concentrations.

Quantitative Differentiation of alpha-Neoendorphin (CAS 69671-17-6): Binding Affinity, Functional Potency, and Selectivity Data


Functional Potency Comparison: alpha-Neoendorphin vs. beta-Neoendorphin and Dynorphin A in Guinea Pig Ileum

In the guinea pig ileum myenteric plexus-longitudinal muscle preparation, α-neoendorphin was equipotent with dynorphin B and dynorphin B-29, and 10-20 times less potent than dynorphin A. In contrast, β-neoendorphin and dynorphin A-(1-8) were approximately 200 times less potent than dynorphin A [1]. This establishes α-neoendorphin as approximately 10-20 times more potent than its closest structural analog β-neoendorphin in this functional tissue model.

opioid receptor pharmacology functional bioassay KOR agonism

κ-Opioid Receptor Binding Affinity: alpha-Neoendorphin vs. Dynorphin A and Dynorphin B in Membrane Preparations

Competition binding studies using [³H]Dyn A-(1-13) in rat heart membrane preparations established the following rank order of potency: Dyn A-(1-13) > Dyn A > Dyn B > α-neoendorphin > Dyn A-(1-8) [1]. In separate competition assays with [¹²⁵I]IBNtxA in CHO-KOR-1 membranes, α-neoendorphin exhibited a Ki of 2.4 ± 0.53 nM, confirming high-affinity KOR binding [2]. In mouse brain homogenates, endogenous α-neoendorphin competed with an apparent Ki of approximately 10 nM [3].

receptor binding radioligand displacement Ki determination

Receptor Selectivity Profile: α-Neoendorphin Binds MOR, DOR, and KOR vs. β-Neoendorphin's KOR-Only Binding

Binding studies in CHO cells stably transfected with individual opioid receptors reveal that α-neoendorphin binds to all three classical opioid receptor subtypes: KOR (Ki = 2.4 ± 0.53 nM), DOR (Ki = 1.7 ± 0.15 nM), and MOR (Ki = 7.3 ± 1.6 nM) [1]. In contrast, β-neoendorphin binding is reported to be restricted primarily to KOR (OPRK1) [2]. GPCRdb bioactivity data corroborate α-neoendorphin's pan-opioid binding with pKi values of 8.9-10.0 at rat KOR, 8.44-8.67 at mouse MOR, and 8.77 at human DOR [3].

opioid receptor selectivity MOR/DOR/KOR binding receptor profiling

Naloxone Sensitivity and κ-Selectivity Confirmation: α-Neoendorphin vs. β-Neoendorphin and Dynorphin Fragments

In guinea pig ileum assays, the naloxone Ke value (a measure of antagonist sensitivity inversely related to κ-selectivity) for α-neoendorphin was identical to that of dynorphin A, confirming its classification as a highly selective κ-agonist [1]. In contrast, β-neoendorphin and dynorphin A-(1-8) exhibited Ke values intermediate between dynorphin A and normorphine (a µ-agonist), indicating mixed κ/µ receptor interactions [1]. Additionally, α-neoendorphin, dynorphin A, and dynorphin B all selectively protected the same receptors from inactivation by β-chlornaltrexamine, suggesting that these three peptides engage indistinguishable κ-receptor populations in this tissue [1].

κ-opioid selectivity naloxone antagonism Ke determination

Metabolic Stability in Plasma: α-Neoendorphin vs. Dynorphin B

In vitro plasma stability studies demonstrate that α-neoendorphin and big dynorphin are virtually not metabolized by plasma proteases under standard incubation conditions, whereas dynorphin B exhibits the lowest resistance and is rapidly converted to Leu-enkephalin in striatal and hippocampal preparations [1]. This differential stability profile has significant implications for experimental design involving extended incubation periods or in vivo administration routes where circulating peptidases are present.

peptide stability plasma protease resistance in vitro metabolism

Recommended Research Applications for alpha-Neoendorphin (CAS 69671-17-6) Based on Quantitative Differentiation Evidence


KOR-Mediated Signaling Studies Requiring Intermediate Potency and Pure κ-Selectivity

α-Neoendorphin is optimal for κ-opioid receptor signaling investigations where dynorphin A's extreme potency may cause receptor desensitization or off-target effects, yet β-neoendorphin's 10-20 fold lower potency and mixed κ/µ activity would confound interpretation [1]. Its naloxone Ke profile confirms pure κ-selectivity equivalent to dynorphin A, making it suitable for studies requiring unambiguous KOR activation [1].

Multi-Opioid Receptor Binding and Selectivity Profiling

α-Neoendorphin's demonstrated binding to MOR (Ki = 7.3 nM), DOR (Ki = 1.7 nM), and KOR (Ki = 2.4 nM) [2] makes it a valuable tool compound for pan-opioid receptor profiling experiments. Unlike β-neoendorphin, which is restricted primarily to KOR [3], α-neoendorphin can serve as a reference peptide for comparative studies across all three classical opioid receptor subtypes.

Radioligand Development and Receptor Autoradiography

The demonstrated compatibility of α-neoendorphin with site-selective radioiodination via Sandmeyer reaction chemistry, while retaining high-affinity receptor binding (Ki ≈ 10 nM in mouse brain homogenates), positions this peptide as a scaffold for developing ¹²⁵I- and ¹³¹I-labeled probes for opioid receptor autoradiography and binding site characterization [2]. The [4'-I-Phe⁸]α-neoendorphin analog exhibits binding behavior similar to the endogenous peptide (KOR Ki = 3.5 ± 0.42 nM) [2].

In Vivo Microdialysis and Neuroendocrine Studies

α-Neoendorphin's documented circadian release pattern in the anterior pituitary (peak at 00:00-03:00 h, minimum at 12:00-15:00 h) and its response to naloxone challenge (optimal at 10⁻⁷ M) [4], combined with its relative plasma stability compared to dynorphin B [5], support its use in in vivo microdialysis studies of KOR-mediated neuroendocrine regulation and stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Neoendorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.